molecular formula C13H9ClN6S B11055374 3-(2-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11055374
M. Wt: 316.77 g/mol
InChI Key: KPCIUJHFQBAPMR-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure includes a triazole ring fused with a thiadiazole ring, which is further substituted with a chlorobenzyl group and a pyrazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

3-(2-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of a chlorobenzyl group and a pyrazolyl group on the triazolo-thiadiazole scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H9ClN6S

Molecular Weight

316.77 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H9ClN6S/c14-9-4-2-1-3-8(9)7-11-17-18-13-20(11)19-12(21-13)10-5-6-15-16-10/h1-6H,7H2,(H,15,16)

InChI Key

KPCIUJHFQBAPMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C3N2N=C(S3)C4=CC=NN4)Cl

Origin of Product

United States

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